molecular formula C18H17NOS B4763704 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone

1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone

Cat. No.: B4763704
M. Wt: 295.4 g/mol
InChI Key: XSQYTJWHSJYEAL-UHFFFAOYSA-N
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Description

1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with an indole core substituted with dimethyl groups and a phenylsulfanyl group attached to an ethanone moiety.

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c1-13-18(15-10-6-7-11-16(15)19(13)2)17(20)12-21-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQYTJWHSJYEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Dimethylation: The indole core is then subjected to dimethylation using methyl iodide and a strong base such as sodium hydride.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a phenylsulfanyl halide in the presence of a base.

    Formation of the Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ketone group to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The phenylsulfanyl group can enhance the compound’s binding affinity and specificity, while the ethanone moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    1-(1H-indol-3-yl)-2-(phenylsulfanyl)ethanone: Lacks the dimethyl groups on the indole core.

    1-(1,2-dimethyl-1H-indol-3-yl)-2-(methylsulfanyl)ethanone: Has a methylsulfanyl group instead of a phenylsulfanyl group.

    1-(1H-indol-3-yl)-2-(methylsulfanyl)ethanone: Lacks both the dimethyl groups and the phenylsulfanyl group.

Uniqueness: 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone is unique due to the presence of both dimethyl groups on the indole core and the phenylsulfanyl group. These structural features can significantly influence its biological activity, binding affinity, and specificity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone
Reactant of Route 2
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1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone

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